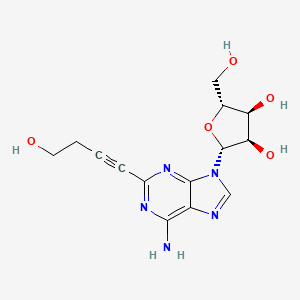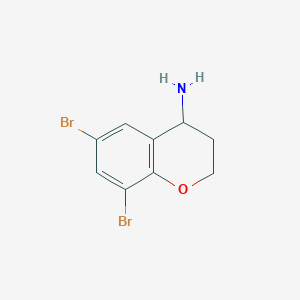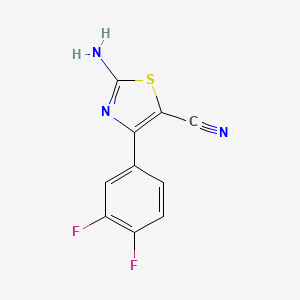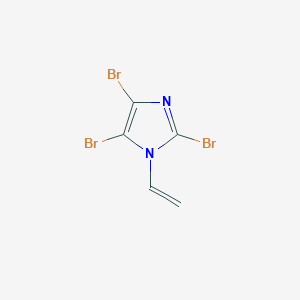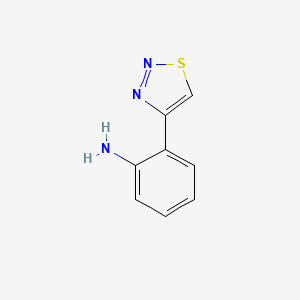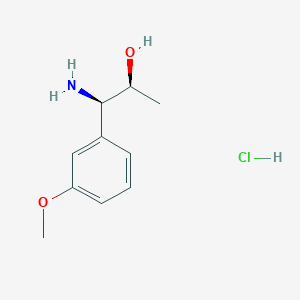
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-methoxyphenylacetone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r,2s)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(3-methoxyphenyl)butan-2-ol hydrochloride
Uniqueness
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H16ClNO2 |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H/t7-,10-;/m0./s1 |
InChI-Schlüssel |
IGZKPCYBYHOCSM-YUWZRIFDSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)N)O.Cl |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


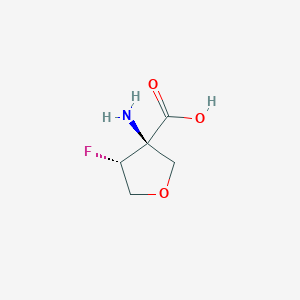
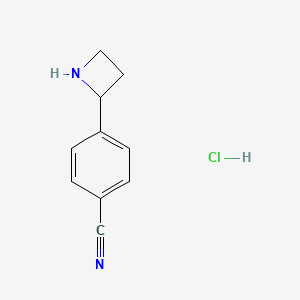
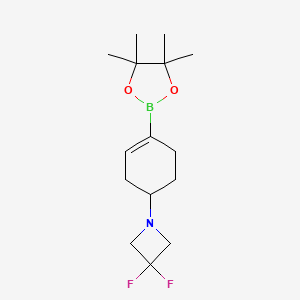
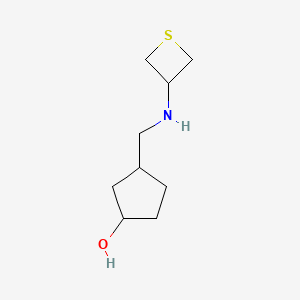
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

